Codein-d3

Übersicht

Beschreibung

Codeine-d3 (CRM) is a certified reference material used primarily as an internal standard for the quantification of codeine in various analytical applications, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Codeine itself is an opioid analgesic commonly used for its pain-relieving, antitussive, and sedative properties .

Wissenschaftliche Forschungsanwendungen

Analytical Applications

1.1 Forensic Toxicology

Codeine-D3 is extensively used in forensic toxicology for the detection and quantification of opiates. It acts as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, improving the accuracy of opioid detection in biological matrices such as blood and urine. A study by Ferreira et al. (2020) demonstrated that using Codeine-D3 enhances the sensitivity and specificity of opioid analyses, making it invaluable in postmortem investigations .

1.2 Clinical Toxicology

In clinical settings, Codeine-D3 is employed to monitor prescription drug compliance and detect potential abuse. Its application in urine drug testing has been validated through numerous studies, including one by Svensson et al. (2007), which confirmed its efficacy in determining urinary opiate metabolites . This capability is crucial for healthcare providers to ensure patient safety and adherence to prescribed medications.

1.3 Pharmacokinetic Studies

Codeine-D3 is instrumental in pharmacokinetic research, particularly in quantifying opioids in human plasma. Viaene et al. (2016) highlighted its role in enhancing the precision of mass spectrometry techniques used for opioid quantification, thereby facilitating better understanding of drug metabolism and effects in humans .

Case Studies

2.1 Post-Mortem Analysis

A significant case study involved the analysis of heroin-related deaths where Codeine-D3 was utilized as an internal standard to assess the distribution of opiates in postmortem tissues. The study found that codeine was present in 94% of stomach wall tissues analyzed, indicating its relevance in forensic investigations when blood samples are not available .

2.2 Wastewater Analysis

Another innovative application of Codeine-D3 was observed in a wastewater-based study evaluating codeine consumption trends in Australia post-rescheduling as a prescription-only medication. The study employed LC-MS/MS techniques using Codeine-D3 to quantify codeine levels in wastewater samples, revealing a 37% decrease in consumption following regulatory changes .

Data Tables

The following tables summarize key findings from studies utilizing Codeine-D3 across various applications:

| Study | Application | Findings |

|---|---|---|

| Ferreira et al., 2020 | Forensic Toxicology | Enhanced sensitivity for opioid detection using Codeine-D3 as an internal standard |

| Svensson et al., 2007 | Clinical Toxicology | Validated LC-MS method for urinary opiate metabolite determination |

| Viaene et al., 2016 | Pharmacokinetics | Improved quantification of opioids in human plasma samples |

| Post-Mortem Analysis | Forensic Investigation | Codeine detected in 94% of cases analyzed; significant presence in stomach wall tissue |

Wirkmechanismus

Target of Action

Codeine-d3, like its parent compound codeine, primarily targets the mu-opioid receptors in the central nervous system . These receptors play a crucial role in pain perception and analgesia .

Mode of Action

Codeine-d3 acts as a prodrug, with its analgesic effects largely resulting from its metabolite, morphine . The binding of codeine or morphine to the mu-opioid receptor results in the hyperpolarization of the neuron, leading to the inhibition of release of nociceptive neurotransmitters . This causes an analgesic effect and increased pain tolerance due to reduced neuronal excitability .

Biochemical Pathways

Codeine is primarily metabolized by two different pathways . In most people, around 80% of codeine is conjugated to form codeine-6-glucuronide, which may have weak analgesic activity . Typically less than 10% of codeine undergoes cyp2d6-mediated o-demethylation to the potent analgesic, morphine . This process is facilitated by the CYP2D6 enzyme, which belongs to the CYP450 super-family of enzymes .

Pharmacokinetics

The pharmacokinetics of codeine and its metabolite morphine have been studied extensively . The systemic clearance of codeine is 2280 +/- 840 ml min-1, and the renal clearance of codeine is 93.8 +/- 29.8 ml min-1 . The half-life of codeine is 1.47 +/- 0.32 h . The bioavailability of codeine is low (approximately 20%) if administered orally .

Result of Action

The primary result of codeine’s action is analgesia, or pain relief . This is achieved through the inhibition of nociceptive neurotransmitters, leading to increased pain tolerance . The extent of analgesia can vary significantly among individuals due to differences in metabolism .

Action Environment

Environmental and genetic factors can significantly influence the action, efficacy, and stability of codeine . For instance, individuals with differing CYP2D6 enzyme activity may derive differing effects (and associated adverse effects) from the same dose of codeine . Additionally, drug interactions can alter the phenotypic expression of CYP2D6, affecting the metabolism of codeine .

Biochemische Analyse

Biochemical Properties

Codeine-d3, like its parent compound codeine, is categorized as an opioid . It interacts with opioid receptors in the central nervous system, altering the perception of pain . The nature of these interactions is primarily inhibitory, reducing the activity of neurons involved in pain transmission .

Cellular Effects

Codeine-d3, as an opioid, can influence various cellular processes. It can impact cell signaling pathways, particularly those involving G-protein coupled receptors . It can also affect gene expression, particularly genes involved in pain perception and response .

Molecular Mechanism

The molecular mechanism of action of Codeine-d3 involves binding to opioid receptors, which are G-protein coupled receptors . This binding leads to a decrease in the activity of adenylate cyclase, reducing the levels of cyclic AMP. This, in turn, leads to a decrease in the activity of protein kinase A, affecting the phosphorylation state of various proteins and ultimately leading to changes in cellular activity .

Temporal Effects in Laboratory Settings

The effects of Codeine-d3 can change over time in laboratory settings. As a stable-labeled internal standard, it is used in analytical methods to account for the degradation of the parent compound, codeine . Long-term effects on cellular function observed in in vitro or in vivo studies would be similar to those of codeine, given their similar structures and mechanisms of action .

Dosage Effects in Animal Models

The effects of Codeine-d3 in animal models would be expected to vary with dosage, similar to codeine. At therapeutic doses, it would provide analgesia, while at higher doses, adverse effects such as respiratory depression could occur .

Metabolic Pathways

Codeine-d3 is involved in metabolic pathways similar to codeine. It is metabolized primarily in the liver by the enzyme CYP2D6 into morphine, which is then further metabolized . These metabolic reactions can affect levels of various metabolites, including morphine and its metabolites .

Transport and Distribution

Codeine-d3, like codeine, is distributed throughout the body after administration. It can cross the blood-brain barrier to exert its effects on the central nervous system . The exact transporters or binding proteins it interacts with are not well-defined but would be expected to be similar to those of codeine .

Subcellular Localization

The subcellular localization of Codeine-d3 would be expected to be similar to that of codeine. As a lipophilic compound, it can diffuse across cell membranes and localize to various compartments within the cell . Its activity or function could be affected by this localization, as well as by any post-translational modifications that might occur .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Codeine-d3 involves the incorporation of deuterium atoms into the codeine molecule. This is typically achieved through the catalytic hydrogenation of codeine in the presence of deuterium gas. The reaction conditions include:

Catalyst: Palladium on carbon (Pd/C)

Solvent: Methanol or ethanol

Temperature: Room temperature to 50°C

Pressure: Atmospheric pressure to 5 bar of deuterium gas

Industrial Production Methods: Industrial production of Codeine-d3 follows similar synthetic routes but on a larger scale. The process involves:

Bulk synthesis: Using large reactors to accommodate higher volumes of reactants.

Purification: Employing techniques such as recrystallization and chromatography to ensure high purity.

Quality Control: Utilizing analytical methods like nuclear magnetic resonance (NMR) and mass spectrometry to confirm the incorporation of deuterium and the overall purity of the compound

Analyse Chemischer Reaktionen

Arten von Reaktionen: Codein-d3 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu Codeinon-d3 oxidiert werden.

Reduktion: Die Reduktion von this compound kann unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid zu Dihydrothis compound führen.

Substitution: Die N-Demethylierung von this compound kann unter Verwendung von Reagenzien wie Cyanbromid zu Northis compound führen.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat in saurer Umgebung.

Reduktion: Lithiumaluminiumhydrid in trockenem Ether.

Substitution: Cyanbromid unter wasserfreien Bedingungen.

Hauptprodukte:

Oxidation: Codeinon-d3

Reduktion: Dihydrothis compound

Substitution: Northis compound

Vergleich Mit ähnlichen Verbindungen

Morphine-d3: Another deuterated opioid used as an internal standard in analytical applications.

Dihydrocodeine-d3: A deuterated derivative of dihydrocodeine used similarly in analytical chemistry.

Norcodeine-d3: A deuterated metabolite of codeine used in pharmacokinetic studies.

Uniqueness of Codeine-d3:

Specificity: Codeine-d3 is specifically used for the quantification of codeine, providing high accuracy and precision in analytical measurements.

Stability: The incorporation of deuterium enhances the stability of the compound, making it suitable for long-term storage and use in various analytical applications

Biologische Aktivität

Codeine-d3, a deuterated form of codeine, is utilized primarily as an internal standard in analytical chemistry and toxicology. This article explores its biological activity, analytical applications, and relevant research findings, including case studies and data tables.

Overview of Codeine-d3

Codeine-d3 is chemically modified to include three deuterium atoms, enhancing its stability and allowing for precise quantification in biological samples. It is often employed in the detection and quantification of codeine and its metabolites in various biological matrices, such as urine and tissue samples.

Biological Activity

Mechanism of Action:

Codeine functions as a prodrug that is metabolized into morphine, which binds to opioid receptors in the brain, producing analgesic effects. The metabolic pathway involves the conversion of codeine to morphine primarily through the enzyme CYP2D6, although this process varies significantly among individuals due to genetic polymorphisms.

Pharmacokinetics:

- Absorption: Codeine is rapidly absorbed after oral administration.

- Metabolism: Approximately 5-10% of codeine is converted to morphine; the rest is metabolized into norcodeine and other metabolites.

- Excretion: The metabolites are predominantly excreted via urine.

Analytical Applications

Codeine-d3 serves as an internal standard in various analytical methods, including liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). These methods are crucial for accurately measuring codeine levels in forensic and clinical toxicology.

Table 1: Analytical Performance of Codeine-d3

| Parameter | Value |

|---|---|

| Limit of Detection (LOD) | 0.3 ng/mL |

| Limit of Quantification (LOQ) | 1.0 ng/mL |

| Sensitivity | High |

| Linearity Range | 0.5 – 1000 ng/g |

Case Studies

Case Study 1: Post-Mortem Analysis

A study focused on post-mortem distributions of opiates highlighted the utility of codeine-d3 as an internal standard for quantifying codeine levels in stomach wall tissues. The study found that the method demonstrated high sensitivity and specificity, with a linear detection range from 0.5 to 1000 ng/g .

Case Study 2: Urinary Screening

In another investigation involving urine samples, researchers evaluated the efficacy of different cut-off values for opiate screening. Here, codeine-d3 was integral in confirming the presence of codeine and its metabolites. The results indicated that using codeine-d3 improved the accuracy of detecting low concentrations of codeine in complex biological matrices .

Research Findings

Recent studies have reinforced the importance of using deuterated standards like codeine-d3 in analytical methodologies. For instance:

- A solid-phase microextraction method demonstrated superior detection limits for opiates compared to conventional techniques, with an LOQ for codeine at 0.005 ng/mg .

- Research has shown that variations in metabolism due to genetic factors can significantly affect the pharmacological effects of codeine, emphasizing the need for precise quantification using standards like codeine-d3 .

Eigenschaften

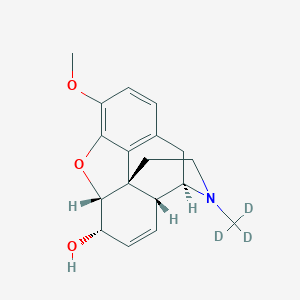

IUPAC Name |

(4R,4aR,7S,7aR,12bS)-9-methoxy-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19/h3-6,11-13,17,20H,7-9H2,1-2H3/t11-,12+,13-,17-,18-/m0/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OROGSEYTTFOCAN-SBGSAQJDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701016152 | |

| Record name | Codeine-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701016152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70420-71-2 | |

| Record name | Codeine anhydrous, (N-methyl-d3)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070420712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Codeine-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701016152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Codeine-d3 hydrochloride dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CODEINE ANHYDROUS, (N-METHYL-D3)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2X46C93U8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is codeine-d3 used in analytical chemistry instead of regular codeine?

A1: Codeine-d3 is a deuterated analogue of codeine, meaning it has three hydrogen atoms replaced with deuterium atoms. This isotopic substitution does not significantly alter its chemical behavior, but it makes codeine-d3 distinguishable from codeine by mass spectrometry. This makes it an ideal internal standard for analytical methods quantifying codeine and its metabolites in biological matrices [, , ].

Q2: What types of samples and analytes are commonly analyzed using methods incorporating codeine-d3?

A2: Codeine-d3 is frequently employed in methods analyzing blood, urine, and even pericardial fluid for the presence of opioids. These opioids often include codeine itself, as well as morphine, 6-acetylmorphine, hydrocodone, and others [, , ]. This highlights its utility in clinical and forensic toxicology.

Q3: Can you describe a specific analytical method that utilizes codeine-d3 for opioid quantification?

A3: One study [] describes a gas chromatography-triple quadrupole mass spectrometry (GC-MS-MS) assay for quantifying opiates in human blood. After a protein precipitation step, the samples undergo solid-phase extraction and derivatization. Codeine-d3, alongside other deuterated internal standards, is added to the samples. The method utilizes specific transition ions for each analyte, enabling accurate quantification even at low concentrations.

Q4: Are there any limitations to using codeine-d3 as an internal standard?

A4: While generally considered a reliable internal standard, codeine-d3 might exhibit slight differences in extraction efficiency or ionization compared to the analyte of interest due to the isotopic substitution. Researchers should validate their methods thoroughly to ensure accurate and precise quantification [].

Q5: How sensitive are the analytical methods employing codeine-d3?

A5: The reported limit of detection (LOD) for methods utilizing codeine-d3 can be as low as 1 ng/mL for various opioids in biological matrices []. This high sensitivity is crucial for detecting low drug concentrations, particularly in forensic investigations and postmortem analyses.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.